2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol
Description
This compound is a pyrimidine derivative featuring a trifluoromethyl group at position 6 and a 3,4-dimethoxyphenyl substituent at position 5 of the pyrimidine core. The phenolic hydroxyl group at position 5 of the benzene ring is substituted with a 2-methylbenzyl ether.
Properties
Molecular Formula |
C27H23F3N2O4 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C27H23F3N2O4/c1-16-6-4-5-7-18(16)14-36-19-9-10-20(21(33)13-19)25-24(26(27(28,29)30)32-15-31-25)17-8-11-22(34-2)23(12-17)35-3/h4-13,15,33H,14H2,1-3H3 |
InChI Key |
HBPIJAINNIMYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C(=NC=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have bioactive properties that make it useful in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrimidine derivatives documented in the literature. Below is a comparative analysis based on substituent effects, synthetic pathways, and pharmacological relevance:
Core Pyrimidine Modifications
- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group at position 6 distinguishes this compound from analogs like 6-methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-2(1H)-pyrimidinethione ().
- 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl: Substitution with a 3,4-dimethoxyphenyl group (vs. 4-methoxyphenyl in 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol, ) introduces additional steric bulk and electron-donating effects. This may alter binding affinity to targets like kinases or cytochrome P450 enzymes .
Ether Substituents
- 2-Methylbenzyloxy vs. 4-Fluorobenzyloxy :
The 2-methylbenzyloxy group in the target compound contrasts with the 4-fluorobenzyloxy substituent in . The methyl group in the ortho position may hinder rotation, reducing conformational flexibility and impacting target engagement compared to the para-fluoro analog .
Pharmacological Implications
- Antimicrobial Activity :
Pyrimidine derivatives with methoxyphenyl groups (e.g., ) often exhibit antimicrobial properties. The trifluoromethyl group in the target compound could enhance membrane permeability, as demonstrated in 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () . - Kinase Inhibition :
Analogous compounds with substituted benzyloxy groups (e.g., ) show kinase inhibitory activity. The 2-methylbenzyloxy group may modulate selectivity for tyrosine kinases over serine/threonine kinases .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| Trifluoromethyl (C6) | Electron-withdrawing | +1.2 | High |
| 3,4-Dimethoxyphenyl | Electron-donating | +0.8 | Moderate |
| 2-Methylbenzyloxy | Steric hindrance | +1.0 | Moderate |
Biological Activity
The compound 2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol is a pyrimidine derivative noted for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrimidine core substituted with a trifluoromethyl group and a dimethoxyphenyl moiety. Its IUPAC name is this compound. The molecular formula is with a molecular weight of approximately 511.5 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in signaling pathways, thus affecting cellular proliferation and apoptosis.
- Receptor Modulation : It can modulate the activity of receptors involved in inflammatory responses and cancer progression.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor effects. For instance, the compound has shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell migration and invasion.
A study highlighted that similar pyrimidine derivatives displayed IC50 values in the micromolar range against human breast cancer cells (MDA-MB-231), suggesting potential for further development as anticancer agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of bacterial enzymes critical for survival.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor activity | Significant growth inhibition in MDA-MB-231 cells with an IC50 of 5 µM. |
| Study 2 | Assess anti-inflammatory effects | Reduced TNF-alpha production by 50% in LPS-stimulated macrophages at 10 µM concentration. |
| Study 3 | Investigate antimicrobial efficacy | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 8 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
